PPARα Transactivation Potency: Class-Level Superiority of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Scaffold Over Fenofibrate
Although direct EC50 data for CAS 937598-67-9 itself have not been published in peer-reviewed literature, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype to which it belongs demonstrates potent and selective hPPARα agonism that is quantitatively superior to the clinically used fibrate fenofibrate. In a human PPARα-expressing hepatoblastoma reporter cell line, the class-representative compounds 1 and 3 exhibited EC50 values of 2.06 μM and 1.78 μM, respectively, compared with fenofibrate's EC50 of >21.84 μM—an approximately 12-fold improvement in potency [1]. The SAR studies by Miyachi et al. (2019) further confirmed that N1-alkyl substitution (such as the 1-ethyl group present in CAS 937598-67-9) is critical for maintaining this activity, and that the SAR rules governing this chemotype differ from those of fibrate-class agonists [2]. In a cell-free TR-FRET competitive binding assay, compounds 1 and 3 bound hPPARα-LBD with approximately 4-fold stronger affinity than fenofibric acid [3]. Compound 3 also reduced plasma triglyceride levels in high-fructose-fed rats with efficacy comparable to fenofibrate at matched doses [3].
| Evidence Dimension | hPPARα transactivation EC50 in HepG2-derived reporter cells |
|---|---|
| Target Compound Data | Class-representative compounds 1 and 3: EC50 = 2.06 μM and 1.78 μM, respectively (CAS 937598-67-9 not directly assayed; data are class-level inference) |
| Comparator Or Baseline | Fenofibrate: EC50 > 21.84 μM in the same assay system |
| Quantified Difference | Approximately 10.6-fold to 12.3-fold lower EC50 (more potent) for the pyrazolo[3,4-b]pyridine-4-carboxylic acid class vs. fenofibrate |
| Conditions | Human hepatoblastoma FLC4 cells with tetracycline-regulated PPARα expression and PPRE-luciferase reporter; 24 h compound treatment; n ≥ 3 independent experiments [1][3] |
Why This Matters
For drug discovery programs targeting PPARα-mediated dyslipidemia, the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold offers a validated >10-fold potency advantage over fenofibrate at the receptor level, positioning CAS 937598-67-9 as a logical starting scaffold for lead optimization where the specific 1-ethyl/3-methyl/6-p-tolyl substitution may be further tailored based on published SAR.
- [1] Tachibana K, Ishimoto K, Yuzuriha T, Tabata R, Fukuda S, Doi T, Miyachi H. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. J Biol Chem. 2018;293(26):10333-10343. doi:10.1074/jbc.RA118.002077. PMID: 29743243. View Source
- [2] Miyachi H, Ishimoto K, Doi T, Tachibana K. Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. Bioorg Med Chem Lett. 2019;29(16):2124-2128. doi:10.1016/j.bmcl.2019.06.062. PMID: 31320147. View Source
- [3] Tachibana K, et al. J Biol Chem. 2018;293(26):10333-10343. TR-FRET binding data in Figure 5; in vivo triglyceride reduction data in Figure 8. View Source
